

Application Notes and Protocols for BSc5367 In Vitro Kinase Assay

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Compound of Interest

Compound Name: BSc5367

Cat. No.: B10856939

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Introduction

BSc5367 is a potent and selective inhibitor of NIMA-related kinase 1 (Nek1).^{[1][2][3][4]} Nek1 is a crucial regulator of multiple cellular processes, including cell cycle progression, DNA damage repair, and microtubule stability.^{[1][2][3]} Dysregulation of Nek1 has been implicated in various diseases such as amyotrophic lateral sclerosis (ALS), polycystic kidney disease (PKD), and certain types of cancer, making it an attractive therapeutic target.^{[1][2][3]} These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of **BSc5367** against Nek1.

Data Presentation

Table 1: Physicochemical Properties of **BSc5367**

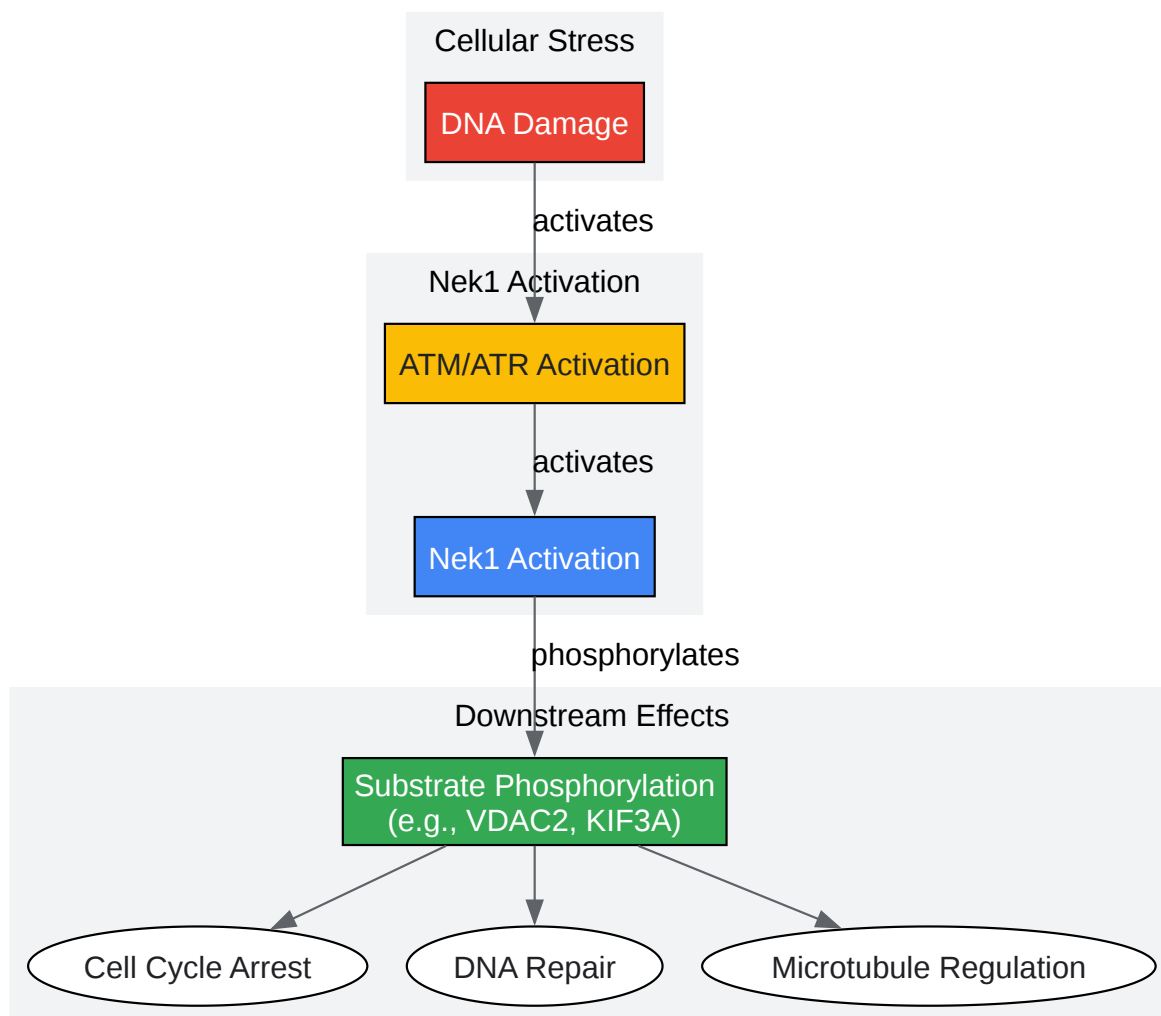
Property	Value	Reference
Target	Nek1	[1] [2] [5]
IC ₅₀	11.5 nM	[1] [2] [3] [4]
Molecular Weight	329.35 g/mol	[1]
Formula	C ₂₀ H ₁₅ N ₃ O ₂	[1]
CAS Number	3029584-84-4	[1]
Appearance	Solid (White to yellow)	[1]

Table 2: Suggested Reagent Concentrations for Nek1 Kinase Assay

Reagent	Stock Concentration	Final Concentration
Recombinant Human Nek1	100 µg/mL	5-10 ng/reaction
Myelin Basic Protein (MBP)	1 mg/mL	1 µg/reaction
ATP	10 mM	10-100 µM
BSc5367	10 mM (in DMSO)	0.1 nM - 1 µM (serial dilution)
Kinase Assay Buffer (5X)	See Protocol	1X
[γ- ³² P]ATP	10 µCi/µL	0.5-1 µCi/reaction

Signaling Pathway

Nek1 is a key component of the DNA damage response (DDR) pathway. Upon DNA damage, Nek1 is activated and phosphorylates multiple downstream substrates to orchestrate cell cycle arrest and facilitate DNA repair.



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Caption: Simplified Nek1 signaling pathway in response to DNA damage.

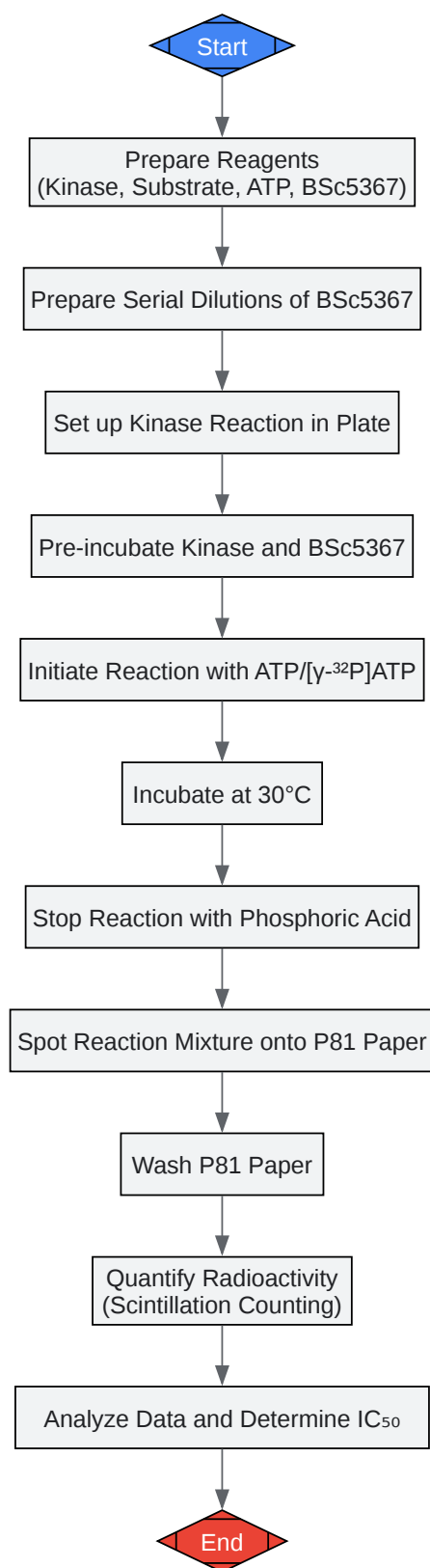
Experimental Protocols

This protocol describes a radiometric in vitro kinase assay to determine the IC₅₀ of **BSc5367** against Nek1 kinase using [γ-³²P]ATP. Alternative non-radioactive methods, such as those based on fluorescence or luminescence, can also be adapted.^{[6][7]}

Materials and Reagents

- Recombinant human Nek1 kinase
- Myelin Basic Protein (MBP) as a generic substrate
- **BSc5367**
- Adenosine Triphosphate (ATP)
- [γ - ^{32}P]ATP
- Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT
- Stop Solution: 75 mM phosphoric acid
- P81 phosphocellulose paper
- Scintillation fluid
- Microcentrifuge tubes
- 384-well plate
- Liquid scintillation counter

Experimental Workflow



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